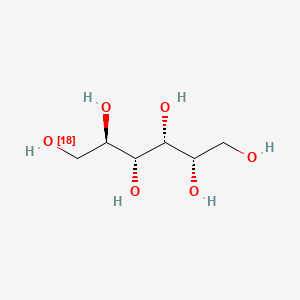

D-Sorbitol-18O-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hex(18O)ol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i7+2 |

InChI Key |

FBPFZTCFMRRESA-VGBVZISKSA-N |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@@H](C[18OH])O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

D-Sorbitol-18O-1: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of D-Sorbitol-18O-1, an isotopically labeled sugar alcohol crucial for a variety of research applications. This document details its physicochemical characteristics, relevant metabolic pathways, and experimental protocols for its use, particularly in mass spectrometry-based analysis.

Core Chemical Properties

This compound is a stable, non-radioactive isotopically labeled form of D-Sorbitol where one of the oxygen atoms has been replaced with the heavy isotope, ¹⁸O. This labeling provides a distinct mass shift, making it an invaluable tool for tracer studies in metabolic research and as an internal standard for quantitative analysis.[1]

Physicochemical Data

The fundamental chemical and physical properties of D-Sorbitol and its ¹⁸O-labeled variant are summarized below. It is important to note that while the molecular formula and weight are altered by the isotopic label, many of the bulk physical properties remain similar to the unlabeled compound.

| Property | D-Sorbitol (Unlabeled) | D-Sorbitol-¹⁸O-1 | Source(s) |

| Molecular Formula | C₆H₁₄O₆ | C₆H₁₄O₅¹⁸O | [2][3][4][5] |

| Molecular Weight | ~182.17 g/mol | ~184.17 g/mol | [2][3][4][5] |

| Appearance | White crystalline powder | White crystalline powder | [2] |

| Solubility | Very soluble in water | Very soluble in water | [3] |

| Melting Point | 94–96 °C | Not explicitly available, expected to be similar to unlabeled sorbitol | [2] |

| Isotopic Purity | Not Applicable | >98% (Assumed based on common commercial standards) | [6][7] |

Structural Information

D-Sorbitol, also known as D-glucitol, is a hexahydric alcohol. The ¹⁸O label is typically incorporated into one of the hydroxyl (-OH) groups.

| Identifier | D-Sorbitol | Source(s) |

| IUPAC Name | (2S,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexol | [2] |

| CAS Number | 50-70-4 | [2] |

Metabolic Significance: The Polyol Pathway

D-Sorbitol is a key intermediate in the polyol pathway, a two-step metabolic route that converts glucose to fructose.[8][9] This pathway is particularly active in tissues that do not depend on insulin for glucose uptake. Under hyperglycemic conditions, the polyol pathway can be overactivated, leading to an accumulation of sorbitol, which has been implicated in diabetic complications.[8][10] The use of D-Sorbitol-¹⁸O-1 allows for the precise tracing of sorbitol's fate in this pathway.

The diagram below illustrates the key steps of the polyol pathway.

Caption: The Polyol Pathway of Glucose Metabolism.

Experimental Protocols and Applications

D-Sorbitol-¹⁸O-1 is primarily utilized in tracer studies for metabolic flux analysis and as an internal standard in quantitative mass spectrometry.

General Experimental Workflow for Isotope Tracer Studies

The following diagram outlines a typical workflow for a stable isotope labeling experiment in a drug metabolism or metabolomics study.[11][12][13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sorbitol - Wikipedia [en.wikipedia.org]

- 3. D-Sorbitol | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. D-Sorbitol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy D-Sorbitol-1,1,2,3,4,5,6,6-d 8 98 atom D, ≥99 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 7. D-Sorbitol (U-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-8529-0.25 [isotope.com]

- 8. Polyol pathway - Wikipedia [en.wikipedia.org]

- 9. Sorbitol (Polyol) Pathway Mnemonic for USMLE [pixorize.com]

- 10. researchgate.net [researchgate.net]

- 11. metsol.com [metsol.com]

- 12. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

A Technical Guide to D-Sorbitol-¹⁸O-1 as a Metabolic Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of biochemical pathways in vivo and in vitro.[1][2] These non-radioactive labeled compounds allow for the precise tracking of atoms through metabolic networks, providing quantitative insights into pathway flux and enzyme activity.[1][2] D-Sorbitol-¹⁸O-1 is a specialized tracer designed to investigate the polyol pathway, a metabolic route that converts glucose to fructose.[3][4]

The polyol pathway, while a minor route for glucose metabolism under normal glycemic conditions (metabolizing less than 3% of intracellular glucose), can have its flux increase to over 30% during hyperglycemic states, such as in diabetes mellitus.[4][5] This overactivation is strongly implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and cataracts.[6][7] The mechanism involves two primary enzymes: aldose reductase (AR) and sorbitol dehydrogenase (SDH).[3][8]

D-Sorbitol-¹⁸O-1 is D-Sorbitol labeled with a heavy oxygen isotope (¹⁸O) at the C1 position. This stable isotope label allows researchers to distinguish tracer-derived molecules from the endogenous unlabeled pool, enabling the precise measurement of flux through the second step of the polyol pathway catalyzed by sorbitol dehydrogenase.[9] This guide details the mechanism of action of D-Sorbitol-¹⁸O-1, provides representative experimental protocols, summarizes relevant quantitative data, and offers visualizations to clarify the underlying biochemical processes.

Mechanism of Action as a Metabolic Tracer

The utility of D-Sorbitol-¹⁸O-1 as a tracer is rooted in the specific enzymatic reactions of the polyol pathway.

2.1 The Polyol Pathway

-

Step 1: Glucose to Sorbitol: The pathway begins with the enzyme aldose reductase (AR), which reduces glucose to its corresponding sugar alcohol, sorbitol. This reaction is the rate-limiting step and consumes the cofactor NADPH.[8][10] Under hyperglycemic conditions, the increased availability of glucose drives flux through this step, leading to the accumulation of intracellular sorbitol.[4]

-

Step 2: Sorbitol to Fructose: The second enzyme, sorbitol dehydrogenase (SDH), oxidizes sorbitol to produce fructose. This reaction uses NAD+ as a cofactor, generating NADH.[8][10]

2.2 Tracing with D-Sorbitol-¹⁸O-1

When D-Sorbitol-¹⁸O-1 is introduced into a biological system, it is a direct substrate for sorbitol dehydrogenase. The ¹⁸O atom is located on the hydroxyl group at the C1 position of the sorbitol molecule. SDH catalyzes the oxidation of the C2 hydroxyl group to a ketone, forming fructose. The ¹⁸O label at the C1 position is retained in the resulting fructose molecule.

The presence of ¹⁸O-labeled fructose can then be detected and quantified using mass spectrometry (MS), typically coupled with gas chromatography (GC) or liquid chromatography (LC).[11][12] By measuring the rate of appearance of ¹⁸O-fructose, researchers can directly calculate the metabolic flux through sorbitol dehydrogenase. This provides a quantitative measure of the pathway's activity, which is crucial for understanding its contribution to cellular metabolism and pathophysiology.

2.3 Pathophysiological Implications

The overactivation of the polyol pathway, which can be quantified using tracers like D-Sorbitol-¹⁸O-1, has several damaging downstream effects:

-

Osmotic Stress: Sorbitol is a polyol that does not readily cross cell membranes. Its intracellular accumulation, particularly in tissues with low SDH activity like the retina, kidneys, and Schwann cells, leads to increased osmotic pressure, causing cell swelling and damage.[10][13][14]

-

Oxidative Stress: The aldose reductase reaction consumes NADPH. This cofactor is also essential for regenerating the cell's primary antioxidant, reduced glutathione (GSH), via glutathione reductase.[10][15] Depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative stress.[6][15]

-

Metabolic Disruption: The increase in the NADH/NAD+ ratio from the SDH reaction can inhibit other key metabolic pathways, such as glycolysis and the Krebs cycle.[10] Furthermore, the fructose produced can be phosphorylated to fructose-1-phosphate, which can deplete cellular ATP and generate advanced glycation end-products (AGEs), contributing to cellular dysfunction.[4][10]

Visualizations of Pathways and Workflows

// Edges for cofactors edge [arrowhead=vee, color="#5F6368"]; NADPH -> Glucose [label=" Consumed", dir=back]; Glucose -> NADP [label=" Released", dir=forward]; NAD -> Sorbitol [label=" Consumed", dir=back]; Sorbitol -> NADH [label=" Released", dir=forward];

// Invisible edges for alignment edge [style=invis]; Glucose -> Sorbitol; Sorbitol -> Fructose; } caption: "The Polyol Pathway showing the conversion of Glucose to Fructose and the role of D-Sorbitol-¹⁸O-1."

Experimental Protocols

While specific protocols vary by application, the following provides a generalized methodology for a cell-based metabolic tracing experiment using D-Sorbitol-¹⁸O-1.

4.1 Materials

-

D-Sorbitol-¹⁸O-1 (Cambridge Isotope Laboratories or equivalent)[16]

-

Cell culture medium (e.g., DMEM), appropriate for the cell line

-

Fetal Bovine Serum (FBS) and antibiotics

-

Phosphate Buffered Saline (PBS), ice-cold

-

Metabolism quenching solution (e.g., ice-cold 80% methanol)

-

Metabolite extraction solvents: Methanol, Chloroform, Water (LC-MS grade)

-

Internal standards for quantification (e.g., ¹³C-labeled sorbitol or fructose)

4.2 Procedure

-

Cell Culture and Tracer Introduction:

-

Plate cells at a desired density and grow to ~80% confluency.

-

Prepare the tracer-containing medium. Remove standard medium and replace it with medium containing a known concentration of D-Sorbitol-¹⁸O-1 (e.g., 1-10 mM).

-

Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours).

-

-

Quenching and Sample Collection:

-

To halt metabolic activity, rapidly aspirate the medium.

-

Immediately wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80% methanol to the plate and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

-

Metabolite Extraction:

-

Perform a three-phase liquid-liquid extraction. To the methanol-cell suspension, add chloroform and water in a ratio that yields a final proportion of approximately 2:1:0.8 methanol:chloroform:water.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) at 4°C to separate the phases.

-

The upper aqueous phase contains polar metabolites, including sorbitol and fructose. Carefully collect this layer for analysis.

-

-

Sample Analysis by Mass Spectrometry:

-

Dry the aqueous metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the sample in an appropriate solvent for the chosen analytical platform (e.g., 50% acetonitrile for LC-MS).

-

Analyze samples using a high-resolution mass spectrometer coupled to either a liquid or gas chromatograph.[12][17]

-

Method: Use a method optimized for separating sugar alcohols and sugars. For MS analysis, monitor the mass-to-charge ratios (m/z) for both unlabeled (¹⁶O) and labeled (¹⁸O) sorbitol and fructose to determine the degree of isotope incorporation.

-

-

Data Analysis:

-

Integrate the peak areas for the different mass isotopomers of fructose.

-

Correct for the natural abundance of ¹⁸O.

-

Calculate the fractional enrichment to determine the percentage of the fructose pool that is derived from the D-Sorbitol-¹⁸O-1 tracer, providing a measure of pathway flux.

-

Quantitative Data Presentation

The following tables provide examples of the types of quantitative data that are essential for studying the polyol pathway.

Table 1: Representative Enzyme Kinetic Parameters

This table summarizes kinetic values for the key enzymes of the polyol pathway. These constants are critical for modeling metabolic flux and understanding the pathway's capacity under different substrate concentrations.

| Enzyme | Substrate | K_m_ (Michaelis Constant) | V_max_ (Maximum Velocity) | Source Organism | Reference |

| Aldose Reductase | Glucose | ~70-100 mM | Variable (tissue-dependent) | Human/Rat | [4] |

| Sorbitol Dehydrogenase | Sorbitol | ~0.7-1.0 mM | Variable (tissue-dependent) | Human/Rat | [18] |

K_m_ and V_max_ values can vary significantly based on tissue type, species, and experimental conditions.

Table 2: Example Data from a D-Sorbitol-¹⁸O-1 Tracing Experiment

This hypothetical table illustrates how data on isotopic enrichment might be presented to compare polyol pathway flux under different conditions.

| Experimental Condition | Time (hours) | Total Fructose (nmol/mg protein) | ¹⁸O-Fructose Enrichment (%) | Calculated Flux (nmol/mg/hr) |

| Normoglycemia (5 mM Glucose) | 4 | 15.2 ± 1.8 | 25.5 ± 3.1 | ~0.97 |

| 8 | 18.1 ± 2.2 | 48.2 ± 5.5 | ~1.09 | |

| Hyperglycemia (25 mM Glucose) | 4 | 45.8 ± 5.1 | 65.3 ± 7.0 | ~7.48 |

| 8 | 62.5 ± 7.9 | 88.9 ± 9.2 | ~6.96 |

Data are presented as mean ± SD. The calculated flux is an estimation based on the enrichment and total pool size.

Conclusion

D-Sorbitol-¹⁸O-1 is a powerful metabolic tracer for the direct and quantitative investigation of the polyol pathway's second enzymatic step. Its application allows researchers to measure the flux from sorbitol to fructose, providing critical insights into how conditions like hyperglycemia drive this pathway. By combining stable isotope tracing with mass spectrometry, scientists can dissect the metabolic alterations that contribute to the severe complications associated with diabetes and other metabolic disorders, paving the way for the development of targeted therapeutic interventions, such as inhibitors of aldose reductase or activators of sorbitol dehydrogenase.[5]

References

- 1. Metabolism â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. Probing Metabolism in the Intact Retina Using Stable Isotope Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 4. Insights from the fructose‐derived product glucoselysine: Revisiting the polyol pathway in diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 7. Sorbitol - Wikipedia [en.wikipedia.org]

- 8. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Measurements of tissue sorbitol in diabetes mellitus: enzyme method versus gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Isotopic Enrichment and Stability of D-Sorbitol-¹⁸O-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic enrichment analysis, and stability assessment of D-Sorbitol-¹⁸O-1. This isotopically labeled sugar alcohol serves as a valuable tool in pharmaceutical research, particularly in drug formulation and development, where it can be used as a tracer to understand reaction mechanisms and degradation pathways. While specific quantitative data for D-Sorbitol-¹⁸O-1 is not widely published, this guide outlines the established scientific principles and methodologies for its characterization and use.

Introduction to D-Sorbitol-¹⁸O-1

D-Sorbitol, a six-carbon sugar alcohol, is a widely used excipient in pharmaceutical formulations, valued for its properties as a sweetener, humectant, and stabilizing agent.[1] The isotopically labeled variant, D-Sorbitol-¹⁸O-1, incorporates a heavy oxygen isotope at the C1 primary alcohol position. This labeling allows researchers to track the molecule through various chemical and physical processes using mass spectrometry, providing insights that are not possible with the unlabeled compound.

Applications in Drug Development:

-

Tracer Studies: To elucidate metabolic and degradation pathways of formulations.[2]

-

Mechanism Elucidation: To understand the role of sorbitol in chemical reactions, such as esterification with acidic drug substances.

-

Internal Standard: For quantitative analysis in complex matrices using mass spectrometry-based assays.

Isotopic Enrichment of D-Sorbitol-¹⁸O-1

The isotopic enrichment of D-Sorbitol-¹⁸O-1 refers to the percentage of molecules in which the naturally occurring ¹⁶O has been replaced by the ¹⁸O isotope at the C1 position. Achieving high isotopic enrichment is crucial for the sensitivity and accuracy of tracer studies.

Proposed Synthesis of D-Sorbitol-¹⁸O-1

A specific, validated synthesis protocol for D-Sorbitol-¹⁸O-1 is not publicly available. However, a plausible and efficient method can be adapted from established procedures for the ¹⁸O-labeling of alcohols. A likely synthetic route involves a two-step process starting from a suitable precursor, such as D-glucitol-2,3,4,5,6-pentaacetate-1-bromide, via a nucleophilic substitution with H₂¹⁸O.

A more general and versatile approach is the Mitsunobu esterification of an unlabeled alcohol with an ¹⁸O-labeled carboxylic acid, followed by hydrolysis.[3][4] This method offers stereocontrol and is tolerant of various functional groups.

Proposed Experimental Protocol (Mitsunobu Approach):

-

Esterification: React D-Sorbitol with a suitable ¹⁸O-labeled carboxylic acid (e.g., 4-nitrobenzoic acid-[¹⁸O]₂) in the presence of a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD) in an appropriate solvent (e.g., THF). This reaction proceeds with inversion of stereochemistry at the C1 position.

-

Hydrolysis: The resulting ¹⁸O-labeled ester is then hydrolyzed using a base (e.g., potassium carbonate in methanol/water) to yield D-Sorbitol-¹⁸O-1, restoring the original stereochemistry at C1.[3]

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel to remove reagents and byproducts.

Logical Workflow for the Synthesis of D-Sorbitol-¹⁸O-1

Caption: Proposed synthesis and purification workflow for D-Sorbitol-¹⁸O-1.

Analysis of Isotopic Enrichment

The isotopic enrichment of D-Sorbitol-¹⁸O-1 is typically determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry:

High-resolution mass spectrometry (HR-MS) is a primary technique for determining isotopic enrichment.[5] By comparing the ion intensities of the labeled (M+2) and unlabeled (M) molecular ions, the percentage of ¹⁸O incorporation can be calculated. It is essential to account for the natural abundance of other isotopes (e.g., ¹³C) in these calculations.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While ¹⁸O is not directly NMR-active, its presence can induce a small upfield shift (isotope effect) on the directly attached ¹³C nucleus in the ¹³C NMR spectrum. This allows for the quantification of ¹⁸O enrichment by comparing the integrals of the shifted and unshifted signals.

| Parameter | Analytical Technique | Expected Outcome |

| Isotopic Enrichment | Mass Spectrometry (MS) | Determination of the percentage of ¹⁸O incorporation by analyzing the molecular ion cluster. |

| Structural Confirmation | ¹H and ¹³C NMR Spectroscopy | Confirmation of the chemical structure and position of the ¹⁸O label through isotope-induced shifts. |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD or RI) | Quantification of chemical impurities. |

Table 1: Analytical Techniques for the Characterization of D-Sorbitol-¹⁸O-1

Stability of D-Sorbitol-¹⁸O-1

The stability of D-Sorbitol-¹⁸O-1 is a critical parameter, especially when used in pharmaceutical formulations that undergo various storage conditions. A comprehensive stability assessment involves forced degradation studies under various stress conditions to identify potential degradation products and pathways.[1][8] Unlabeled D-sorbitol is known to be stable in aqueous solutions and resistant to oxidation, and it is stable at temperatures up to 180°C.[9]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to predict its long-term stability and to develop stability-indicating analytical methods.[10][11]

Recommended Stress Conditions for D-Sorbitol-¹⁸O-1:

| Stress Condition | Typical Parameters | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Dehydration, formation of anhydro derivatives. |

| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Epimerization, retro-aldol reactions. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of hydroxyl groups to carbonyls or carboxylic acids. |

| Thermal Degradation | Dry heat at 105°C for 48 hours | Dehydration, caramelization. |

| Photostability | Exposure to light according to ICH Q1B guidelines | Photolytic cleavage of C-C or C-O bonds. |

Table 2: Recommended Forced Degradation Conditions for D-Sorbitol-¹⁸O-1

Stability-Indicating Analytical Method

A stability-indicating analytical method is a validated quantitative assay that can accurately detect changes in the concentration of the active substance and its degradation products over time.[12][13] For D-Sorbitol-¹⁸O-1, a High-Performance Liquid Chromatography (HPLC) method coupled with a suitable detector is recommended. Since sorbitol lacks a strong UV chromophore, detectors such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) are appropriate. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and quantification of degradation products, especially for distinguishing between labeled and unlabeled species.

Proposed HPLC Method Parameters:

-

Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a polymer-based column.

-

Mobile Phase: A mixture of acetonitrile and water is commonly used for normal-phase separation of sugars.

-

Detector: RI, ELSD, CAD, or MS.

Workflow for Stability Assessment of D-Sorbitol-¹⁸O-1

Caption: A typical workflow for conducting forced degradation studies and elucidating degradation pathways.

Conclusion

D-Sorbitol-¹⁸O-1 is a powerful tool for pharmaceutical development, enabling detailed investigation into formulation stability and reaction mechanisms. While specific data on its isotopic enrichment and stability are not extensively published, this guide provides a robust framework for its synthesis, characterization, and stability assessment based on established scientific principles. By following the outlined methodologies, researchers and drug development professionals can effectively utilize D-Sorbitol-¹⁸O-1 to gain critical insights into their formulations, ultimately contributing to the development of safer and more effective medicines.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. shop.neofroxx.com [shop.neofroxx.com]

- 4. Thermo Scientific Chemicals D-Sorbitol, 98% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. duchefa-biochemie.com [duchefa-biochemie.com]

- 11. Certificate of Analysis [alphachemika.co]

- 12. Stability indicating assay | PPT [slideshare.net]

- 13. ijcrt.org [ijcrt.org]

An In-depth Technical Guide to the Applications of D-Sorbitol-¹⁸O-1 in Metabolic Pathway Elucidation

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Sorbitol-¹⁸O-1, a stable isotope-labeled sugar alcohol, in the elucidation of metabolic pathways. This document details the underlying principles, experimental methodologies, data interpretation, and potential applications in biomedical research and drug development.

Introduction to Stable Isotope Labeling in Metabolomics

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safer to handle and applicable to a wider range of experimental settings, including human studies.[2] Commonly used stable isotopes in metabolic research include ¹³C, ¹⁵N, ²H, and ¹⁸O.[1] By introducing a molecule labeled with a heavy isotope into a biological system, researchers can track the incorporation of the isotope into downstream metabolites using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the qualitative and quantitative assessment of metabolic fluxes and the elucidation of metabolic pathways.[1]

Oxygen-18 (¹⁸O) is a stable isotope of oxygen that can be incorporated into molecules to study a variety of biochemical reactions, including hydroxylation, oxidation, and the activity of hydrolases and oxygenases. The use of ¹⁸O-labeled compounds, in conjunction with high-resolution mass spectrometry, allows for the unambiguous identification of metabolites and the elucidation of reaction mechanisms.[3]

D-Sorbitol and the Polyol Pathway

D-Sorbitol, also known as D-glucitol, is a six-carbon sugar alcohol that is a key intermediate in the polyol pathway.[4][5] This pathway consists of two primary enzymatic reactions:

-

Aldose Reductase: In the first step, glucose is reduced to sorbitol by the enzyme aldose reductase, with NADPH serving as the cofactor.[4][5][6]

-

Sorbitol Dehydrogenase: Subsequently, sorbitol is oxidized to fructose by the enzyme sorbitol dehydrogenase, which utilizes NAD+ as a cofactor.[4][5][6]

Under normal physiological conditions, the polyol pathway is relatively minor in most tissues. However, in hyperglycemic states, such as in diabetes mellitus, the increased intracellular glucose concentration leads to a significant upregulation of this pathway.[5][7] The resulting accumulation of sorbitol can lead to osmotic stress and has been implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.[7][8]

D-Sorbitol-¹⁸O-1: A Tool for Metabolic Pathway Elucidation

D-Sorbitol-¹⁸O-1 is a stable isotope-labeled version of D-Sorbitol where one of the oxygen atoms has been replaced with its heavy isotope, ¹⁸O. This isotopologue is a valuable tool for several applications in metabolic research. While specific published applications of D-Sorbitol-¹⁸O-1 are not abundant, its utility can be inferred from the principles of stable isotope tracing and the known biochemistry of the polyol pathway.

3.1. Potential Applications:

-

Tracing the Polyol Pathway: D-Sorbitol-¹⁸O-1 can be used as a direct tracer to monitor the activity of sorbitol dehydrogenase and the conversion of sorbitol to fructose. By tracking the appearance of the ¹⁸O label in fructose, researchers can quantify the flux through this step of the pathway.

-

Investigating Downstream Metabolism of Fructose: The ¹⁸O-labeled fructose produced from D-Sorbitol-¹⁸O-1 can be further traced into glycolysis and other pathways of central carbon metabolism.

-

Studying Reverse Flux: The reversible nature of the sorbitol dehydrogenase reaction can be investigated by administering ¹⁸O-labeled fructose and monitoring the appearance of ¹⁸O in sorbitol.

-

Internal Standard for Quantitation: D-Sorbitol-¹⁸O-1 is an ideal internal standard for the quantification of unlabeled sorbitol in biological samples by mass spectrometry.[9] Its chemical and physical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its mass, allowing for accurate and precise quantification.

3.2. Synthesis of D-Sorbitol-¹⁸O-1:

Experimental Protocols

The following are generalized experimental protocols for the use of D-Sorbitol-¹⁸O-1 in metabolic tracing studies.

4.1. In Vitro Cell Culture Experiment:

-

Cell Culture: Culture the cells of interest (e.g., hepatocytes, renal cells, or neuronal cells) to the desired confluency in standard culture medium.

-

Isotope Labeling: Replace the standard medium with a medium containing a known concentration of D-Sorbitol-¹⁸O-1. The concentration and labeling duration will depend on the specific cell type and the metabolic pathway being investigated.

-

Metabolite Extraction: After the desired incubation time, rapidly quench the metabolism and extract the metabolites. A common method is to wash the cells with ice-cold saline and then add a pre-chilled extraction solvent (e.g., 80% methanol).

-

Sample Preparation: Centrifuge the cell extracts to pellet the protein and other cellular debris. The supernatant containing the metabolites can then be dried and reconstituted in a suitable solvent for analysis.

-

Analytical Detection: Analyze the samples using high-performance liquid chromatography-mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the ¹⁸O-labeled metabolites.

4.2. In Vivo Animal Study:

-

Animal Model: Select an appropriate animal model for the study (e.g., a model of diabetes).

-

Isotope Administration: Administer D-Sorbitol-¹⁸O-1 to the animals, for example, through oral gavage or intravenous injection. The dose and route of administration will depend on the research question.

-

Sample Collection: Collect biological samples (e.g., blood, urine, and tissue) at various time points after administration.

-

Metabolite Extraction: Process the collected samples to extract the metabolites. For blood, this may involve plasma or serum separation followed by protein precipitation. For tissues, homogenization in an appropriate buffer is required.

-

Sample Preparation and Analysis: Prepare the extracts for analysis by HPLC-MS or GC-MS as described for the in vitro protocol.

Data Presentation

Quantitative data from D-Sorbitol-¹⁸O-1 tracing experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Quantification of Sorbitol and Fructose in a Cell Culture Experiment.

| Metabolite | Isotope | Concentration (µM) - Control | Concentration (µM) - Labeled |

| Sorbitol | ¹⁶O | 15.2 ± 2.1 | 5.8 ± 1.2 |

| ¹⁸O | 0.0 | 25.7 ± 3.5 | |

| Fructose | ¹⁶O | 8.9 ± 1.5 | 4.1 ± 0.9 |

| ¹⁸O | 0.0 | 12.3 ± 2.8 |

Table 2: Hypothetical Time-Course of ¹⁸O-Labeling in Plasma Metabolites in an Animal Study.

| Time Point | D-Sorbitol-¹⁸O-1 (µg/mL) | Fructose-¹⁸O-1 (µg/mL) | Glucose-¹⁸O-1 (µg/mL) |

| 0 hr | 0.0 | 0.0 | 0.0 |

| 1 hr | 5.2 ± 0.8 | 2.1 ± 0.4 | 0.5 ± 0.1 |

| 4 hr | 2.8 ± 0.5 | 3.5 ± 0.6 | 1.2 ± 0.3 |

| 12 hr | 0.9 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.5 |

| 24 hr | < 0.1 | 0.5 ± 0.1 | 1.1 ± 0.2 |

Visualizations

Diagram 1: The Polyol Pathway

Caption: The Polyol Pathway of Glucose Metabolism.

Diagram 2: Experimental Workflow for In Vitro Tracing

Caption: In Vitro D-Sorbitol-¹⁸O-1 Tracing Workflow.

Diagram 3: Logical Relationship of D-Sorbitol-¹⁸O-1 Application

Caption: Applications of D-Sorbitol-¹⁸O-1 in Research.

Conclusion

D-Sorbitol-¹⁸O-1 is a valuable, though currently underutilized, tool for the detailed investigation of the polyol pathway and related metabolic networks. Its application in stable isotope tracing studies can provide crucial insights into metabolic fluxes, enzyme kinetics, and the pathobiology of diseases associated with aberrant sorbitol metabolism. For drug development professionals, understanding the dynamics of the polyol pathway through such precise methodologies can aid in the identification and validation of new therapeutic targets. The combination of D-Sorbitol-¹⁸O-1 with advanced mass spectrometry techniques offers a robust platform for advancing our understanding of cellular metabolism.

References

- 1. mdpi.com [mdpi.com]

- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 3. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 5. Polyol pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The polyol pathway is an evolutionarily conserved system for sensing glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Method that yields oxygen-18-enriched alcohols set to bolster drug studies | Research | Chemistry World [chemistryworld.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrum of D-Sorbitol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of unlabeled D-Sorbitol, a sugar alcohol pivotal in numerous pharmaceutical and industrial applications. Understanding its mass spectrometric behavior is fundamental for its accurate identification, quantification, and characterization in various matrices. This document outlines the core principles of D-Sorbitol's fragmentation, details experimental protocols, and presents quantitative data to aid researchers in their analytical endeavors.

Electron Ionization Mass Spectrometry (EI-MS) of D-Sorbitol

Under electron impact (EI) ionization, the D-Sorbitol molecule is highly unstable and readily undergoes fragmentation, resulting in a characteristic mass spectrum. A key feature is the absence of a discernible molecular ion peak (M+) at m/z 182, which is typical for polyatomic alcohols.[1][2] The fragmentation is dominated by two primary pathways: C-C bond cleavages and rearrangement processes involving the elimination of water or formaldehyde molecules.[1][2]

Quantitative Data: Prominent Fragment Ions

The mass spectrum of D-Sorbitol is characterized by a series of fragment ions that provide a structural fingerprint of the molecule. The relative intensities of these ions can vary with the ionizing electron energy. The table below summarizes the most significant fragment ions observed at an ionizing energy of 70 eV.

| m/z | Proposed Fragment Ion | Relative Intensity (Approximate) |

| 31 | [CH₂OH]⁺ | High |

| 43 | [C₂H₃O]⁺ | High |

| 61 | [CH₂O-CHOH]⁺ | High |

| 73 | [C₃H₅O₂]⁺ | High |

| 85 | [C₄H₅O₂]⁺ | Moderate |

| 103 | [C₄H₇O₃]⁺ | Moderate |

| 133 | [C₅H₉O₄]⁺ | Low |

| 147 | [M–H₂O–OH]⁺ | Low |

Data synthesized from multiple sources, including[1][2].

Fragmentation Pathway of D-Sorbitol

The fragmentation of the D-Sorbitol molecular ion is a complex process involving multiple bond cleavages and rearrangements. The primary fragmentation events include the loss of water (H₂O), hydroxyl radicals (•OH), and successive losses of formaldehyde (CH₂O) units.

Figure 1. Proposed fragmentation pathway of D-Sorbitol under electron ionization.

Experimental Protocols for Mass Spectrometric Analysis

The analysis of D-Sorbitol can be performed using various mass spectrometry-based techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common approaches.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, D-Sorbitol requires derivatization prior to GC-MS analysis to convert it into a more volatile and thermally stable compound.[3]

Sample Preparation and Derivatization:

-

Sample Extraction: For biological samples, protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to isolate polyols.[3]

-

Derivatization: Silylation is a widely used derivatization method. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common reagent that creates unique trimethylsilyl (TMS) ethers of sugar alcohols, allowing for their separation and identification.[4] An alternative is derivatization with n-butane boronic acid.[5][6]

GC-MS Operating Parameters (Illustrative):

-

Column: ZB-5 capillary column (30m × 0.25mm i.d., 0.25 μm film thickness).[7]

-

Carrier Gas: Helium.

-

Injection Temperature: 270°C.

-

Oven Temperature Program: Initial temperature of 100°C held for 2 minutes, then ramped to 300°C at a rate of 5°C/min, followed by a 10-minute hold at 300°C.[7][8]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detector: Quadrupole mass spectrometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a sensitive and versatile alternative for the analysis of D-Sorbitol without the need for derivatization.

Sample Preparation:

-

Extraction: Similar to GC-MS, samples from complex matrices require extraction and cleanup.[3]

-

Dilution: The sample solution should be diluted to a concentration range of 0.010 to 0.20 g/L.[9]

LC-MS/MS Operating Parameters (Illustrative):

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a Luna 5 µm NH2 100A (150 x 4.6 mm).[3][10]

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a mobile phase containing acetonitrile with 0.1% CH₂Cl₂ and 50% methanol in water.[10]

-

Flow Rate: 800 µL/min.[10]

-

Column Temperature: 40°C.[10]

-

Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[10] APCI has been shown to be more effective in reducing matrix effects from tissue extracts.[10]

-

Detection: Tandem mass spectrometry (MS/MS) allows for precise quantification. Adduct formation, such as with chloride ([M+Cl]⁻) or sodium ([M+Na]⁺), can enhance sensitivity.[10][11]

Figure 2. General experimental workflows for GC-MS and LC-MS/MS analysis of D-Sorbitol.

Soft Ionization Techniques and Adduct Formation

In contrast to the extensive fragmentation observed with EI, soft ionization techniques such as ESI and APCI can be used to observe the intact molecule, often as an adduct. In positive ion mode, D-Sorbitol can be detected as protonated ([M+H]⁺ at m/z 183.0865), sodiated ([M+Na]⁺ at m/z 205.0684), and potassiated ([M+K]⁺ at m/z 221.0422) adducts.[12] The formation of these adducts can significantly enhance the sensitivity of the analysis. Tandem mass spectrometry (MS/MS) of these precursor ions can then be used to elicit structurally informative fragment ions.

Conclusion

The mass spectrum of unlabeled D-Sorbitol is well-characterized, with distinct fragmentation patterns under different ionization conditions. While EI-MS reveals a complex fragmentation fingerprint in the absence of a molecular ion, soft ionization techniques coupled with tandem mass spectrometry enable the detection of the intact molecule as various adducts, providing high sensitivity and specificity. The choice of analytical technique and experimental protocol should be guided by the specific research question and the sample matrix. This guide provides a foundational understanding and practical protocols to aid in the successful mass spectrometric analysis of D-Sorbitol.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Overview of Polyols: Structure, Synthesis, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 4. Sorbitol Analysis Service - Creative Proteomics [creative-proteomics.com]

- 5. customs.go.jp [customs.go.jp]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. d1kkimny8vk5e2.cloudfront.net [d1kkimny8vk5e2.cloudfront.net]

- 10. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unraveling Metabolic Fates: A Technical Guide to the Natural Abundance of ¹⁸O and its Application in D-Sorbitol-¹⁸O-1 Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of the stable isotope oxygen-18 (¹⁸O) and its application in tracing the metabolic journey of D-Sorbitol through the use of D-Sorbitol-¹⁸O-1. This isotopically labeled sugar alcohol serves as a powerful tool for elucidating complex biochemical pathways, particularly the polyol pathway, and holds considerable relevance for researchers in drug development and metabolic disease.

The Foundation: Natural Abundance of Oxygen-18

Oxygen, a fundamental element for life, is composed of three stable isotopes. The most abundant is ¹⁶O, constituting over 99% of all natural oxygen. The heavier, non-radioactive isotope, ¹⁸O, is present in a much smaller fraction, approximately 0.20% of the total oxygen atoms. This natural scarcity of ¹⁸O provides a crucial baseline against which the enrichment of this isotope in a labeled compound like D-Sorbitol-¹⁸O-1 can be precisely measured, forming the basis of tracer studies.

| Isotope | Natural Abundance (%) |

| ¹⁶O | > 99.7 |

| ¹⁷O | ~ 0.038 |

| ¹⁸O | ~ 0.20 |

Table 1: Natural Abundance of Stable Oxygen Isotopes. The significant difference in natural abundance between ¹⁶O and ¹⁸O allows for sensitive detection of ¹⁸O-labeled compounds.

D-Sorbitol-¹⁸O-1: A Tracer for the Polyol Pathway

D-Sorbitol is a six-carbon sugar alcohol that plays a key role in the polyol pathway, a metabolic route that converts glucose to fructose.[1][2][3] This pathway is particularly significant in tissues that do not depend on insulin for glucose uptake, such as the lens, retina, and peripheral nerves.[3] Under conditions of high glucose, as seen in diabetes, the increased flux through the polyol pathway and the subsequent accumulation of sorbitol can lead to osmotic stress and cellular damage, contributing to diabetic complications.[1][2]

D-Sorbitol-¹⁸O-1 is a form of D-Sorbitol where one of the oxygen atoms, typically at the C-1 position, is replaced with the ¹⁸O isotope. This "heavy" label allows researchers to distinguish the administered sorbitol from the naturally occurring (endogenous) pool of sorbitol within a biological system. By tracking the ¹⁸O label, scientists can follow the metabolic fate of D-Sorbitol, including its conversion to fructose by the enzyme sorbitol dehydrogenase.[1][2]

Experimental Protocols: Synthesis, Purification, and Analysis

While specific, detailed proprietary protocols for the synthesis of D-Sorbitol-¹⁸O-1 are often not publicly available, the general principles involve the reduction of a suitable ¹⁸O-labeled glucose precursor. A plausible synthetic route is outlined below.

Synthesis of D-Sorbitol-¹⁸O-1 (Conceptual Protocol)

A common method for preparing ¹⁸O-labeled alcohols involves the reduction of a corresponding aldehyde or ketone. In the case of D-Sorbitol-¹⁸O-1, the synthesis would likely start with D-Glucose labeled with ¹⁸O at the C-1 aldehyde group.

Reaction:

D-Glucose-¹⁸O-1 + NaBH₄ → D-Sorbitol-¹⁸O-1

Materials:

-

D-Glucose-¹⁸O-1 (custom synthesis or commercially available)

-

Sodium borohydride (NaBH₄)

-

Anhydrous ethanol or other suitable solvent

-

Water (for quenching the reaction)

-

Acidic resin (for neutralization)

Procedure:

-

Dissolve D-Glucose-¹⁸O-1 in the chosen solvent under an inert atmosphere.

-

Slowly add a solution of sodium borohydride to the glucose solution while maintaining a controlled temperature (e.g., 0-25 °C).

-

Stir the reaction mixture for a specified period to ensure complete reduction.

-

Carefully quench the reaction by the slow addition of water.

-

Neutralize the reaction mixture using an acidic resin.

-

Filter the mixture to remove the resin.

-

Evaporate the solvent under reduced pressure to obtain the crude D-Sorbitol-¹⁸O-1.

Purification of D-Sorbitol-¹⁸O-1

Purification of the synthesized D-Sorbitol-¹⁸O-1 is crucial to remove unreacted starting materials, byproducts, and salts. Chromatographic techniques are typically employed for this purpose.

Method: Preparative High-Performance Liquid Chromatography (HPLC)

-

Column: A suitable stationary phase for sugar alcohol separation, such as a polymer-based aminopropyl or a C18 column designed for polar compounds.

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for separating carbohydrates and related compounds. The gradient can be optimized to achieve the best separation.

-

Detection: Refractive index (RI) detection is often used for non-UV absorbing compounds like sorbitol.

Procedure:

-

Dissolve the crude D-Sorbitol-¹⁸O-1 in the mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Collect fractions corresponding to the D-Sorbitol peak.

-

Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.

-

Pool the pure fractions and remove the solvent by lyophilization (freeze-drying) to obtain pure D-Sorbitol-¹⁸O-1.

Analysis of ¹⁸O Enrichment: Mass Spectrometry and NMR Spectroscopy

The incorporation and tracing of the ¹⁸O label are primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

3.3.1. Mass Spectrometry Analysis

Mass spectrometry is a highly sensitive technique for detecting the mass difference between the ¹⁸O-labeled and unlabeled sorbitol.

Sample Preparation from Biological Matrices (e.g., Plasma or Cell Extracts):

-

Protein Precipitation: Add a cold organic solvent (e.g., methanol or acetonitrile) to the sample to precipitate proteins.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing the metabolites.

-

Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS system.

LC-MS/MS Analysis Protocol:

-

Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for good retention and separation of polar compounds like sorbitol.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often effective for analyzing sugar alcohols.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to accurately measure the mass-to-charge ratio (m/z) of the ions.

-

Detection: Monitor for the molecular ions of both unlabeled sorbitol ([M-H]⁻) and D-Sorbitol-¹⁸O-1 ([M+2-H]⁻). The 2-dalton mass shift confirms the presence of the ¹⁸O label.

-

Quantification: The relative abundance of the two isotopic peaks can be used to determine the enrichment of ¹⁸O in the sorbitol pool.

3.3.2. NMR Spectroscopy Analysis

NMR spectroscopy can also be used to detect the presence of the ¹⁸O isotope, although it is generally less sensitive than mass spectrometry for this purpose. The ¹⁸O isotope can induce a small upfield shift in the resonance of the directly attached ¹³C or ¹H nuclei.

Sample Preparation for NMR:

-

Follow a similar extraction procedure as for mass spectrometry to isolate the metabolites.

-

Lyophilize the extract to remove all water.

-

Reconstitute the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

¹³C NMR Spectroscopy Protocol:

-

Acquire a high-resolution ¹³C NMR spectrum.

-

Look for the appearance of a small, upfield-shifted peak adjacent to the main peak for the carbon atom bonded to the ¹⁸O. The integration of this peak relative to the main peak can provide an estimate of the ¹⁸O enrichment.

Visualizing the Metabolic Context: The Polyol Pathway

The polyol pathway is the primary route for sorbitol metabolism. Understanding this pathway is essential for interpreting the results of D-Sorbitol-¹⁸O-1 tracer studies.

Experimental Workflow for a D-Sorbitol-¹⁸O-1 Tracer Study

A typical workflow for a metabolic tracer study using D-Sorbitol-¹⁸O-1 involves several key steps, from administration of the labeled compound to data analysis.

Relevance to Drug Development and Scientific Research

The use of D-Sorbitol-¹⁸O-1 and similar isotopically labeled tracers offers significant advantages in various research and development areas:

-

Understanding Disease Mechanisms: By tracing the flux through the polyol pathway, researchers can gain insights into the pathogenesis of diabetic complications and other metabolic disorders.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled compounds can be used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs that may interact with or be metabolized by the polyol pathway.

-

Target Validation: D-Sorbitol-¹⁸O-1 can be used to assess the in vivo efficacy of drugs designed to inhibit enzymes in the polyol pathway, such as aldose reductase inhibitors.

-

Metabolic Flux Analysis: Quantitative data on the rate of conversion of sorbitol to fructose can be incorporated into larger metabolic models to understand the overall metabolic state of a cell or organism.

References

The Pivotal Role of D-Sorbitol in Plant and Animal Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of D-Sorbitol (glucitol) in the metabolic landscapes of both plants and animals. As a sugar alcohol, D-Sorbitol is a key player in a range of physiological processes, from primary photosynthesis and stress resilience in plants to the intricate and often pathological polyol pathway in animals. This document provides a comprehensive overview of the biosynthesis, degradation, and transport of D-Sorbitol, supported by quantitative data, detailed experimental protocols, and visual representations of the core metabolic pathways.

D-Sorbitol Metabolism in the Plant Kingdom

In the plant kingdom, D-Sorbitol is a significant metabolite, particularly within the Rosaceae family (e.g., apples, pears, cherries) and Plantaginaceae, where it serves as a primary product of photosynthesis, a transport carbohydrate, and an osmoprotectant against abiotic stress.[1]

Biosynthesis and Degradation

The synthesis of D-Sorbitol in plants primarily occurs in source tissues, such as leaves, through a two-step conversion from glucose-6-phosphate.

-

Glucose-6-phosphate to Sorbitol-6-phosphate: This initial step is catalyzed by the enzyme Sorbitol-6-phosphate Dehydrogenase (S6PDH) , which reduces glucose-6-phosphate to sorbitol-6-phosphate using NADPH as a cofactor.

-

Sorbitol-6-phosphate to Sorbitol: The phosphate group is then removed from sorbitol-6-phosphate by Sorbitol-6-phosphate Phosphatase (S6PP) , yielding free D-Sorbitol.

The degradation of D-Sorbitol, predominantly in sink tissues like fruits and roots, is catalyzed by Sorbitol Dehydrogenase (SDH) , which oxidizes sorbitol to fructose, utilizing NAD+ as a cofactor.[1] This fructose can then enter glycolysis to provide energy for growth and development.

Role in Stress Tolerance

D-Sorbitol accumulation is a key adaptive response to various environmental stresses, including drought, salinity, and cold. By acting as a compatible solute, it helps maintain cellular turgor and protect cellular structures from damage caused by dehydration and ionic stress.[2] The modulation of sorbitol metabolism is, therefore, a crucial aspect of a plant's ability to withstand adverse environmental conditions.

Quantitative Data: Sorbitol Concentration and Enzyme Kinetics in Plants

The following tables summarize key quantitative data related to D-Sorbitol metabolism in plants.

| Plant Species | Tissue | Condition | Sorbitol Concentration (mg/g DW) | Reference |

| Malus domestica (Apple) | Leaf | Well-watered | 5.0 - 15.0 | |

| Malus domestica (Apple) | Leaf | Drought-stressed | 20.0 - 40.0 | |

| Pyrus communis (Pear) | Fruit | Mature | 10.0 - 50.0 | |

| Prunus persica (Peach) | Phloem Sap | - | ~560 mM | [3] |

| Arabidopsis thaliana | Leaf | Drought-stressed | Increased levels observed | [4] |

| Enzyme | Plant Source | Substrate | Km | Vmax | Reference |

| Sorbitol-6-phosphate Dehydrogenase (S6PDH) | Loquat Leaves | Sorbitol-6-phosphate | 2.22 mM | Not Reported | [5] |

| Sorbitol-6-phosphate Dehydrogenase (S6PDH) | Loquat Leaves | Glucose-6-phosphate | 11.6 mM | Not Reported | [5] |

| Sorbitol Dehydrogenase (SDH) | Apple Fruit | Sorbitol | 86 mM | Not Reported | |

| Sorbitol Dehydrogenase (SDH) | Peach | Sorbitol | 37.7 mM | Not Reported | |

| Sorbitol Dehydrogenase (SDH) | Arabidopsis thaliana (recombinant) | Sorbitol | 0.96 mM | 1.35 µmol/min/mg | [6] |

| Sorbitol Dehydrogenase (SDH) | Arabidopsis thaliana (recombinant) | Ribitol | 1.02 mM | 1.29 µmol/min/mg | [6] |

| Sorbitol Dehydrogenase (SDH) | Arabidopsis thaliana (recombinant) | Xylitol | 0.27 mM | 1.41 µmol/min/mg | [6] |

D-Sorbitol Metabolism in the Animal Kingdom

In animals, the metabolic pathway involving D-Sorbitol is known as the polyol pathway or the sorbitol-aldose reductase pathway .[7] Under normal physiological conditions, this pathway is considered a minor route for glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux through the polyol pathway is significantly increased, leading to the accumulation of sorbitol in various tissues.[7][8]

The Polyol Pathway

The polyol pathway consists of two enzymatic reactions:

-

Glucose to Sorbitol: Aldose Reductase (AR) reduces glucose to sorbitol in an NADPH-dependent reaction. This enzyme is found in various tissues, including the lens, retina, nerves, and kidneys.[9]

-

Sorbitol to Fructose: Sorbitol Dehydrogenase (SDH) then oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.[10]

Implications in Diabetic Complications

The overactivation of the polyol pathway in diabetes is implicated in the pathogenesis of various diabetic complications.[8][11] Tissues such as the lens, retina, and Schwann cells have low levels of sorbitol dehydrogenase, leading to the intracellular accumulation of sorbitol.[10] This accumulation has several detrimental effects:

-

Osmotic Stress: Sorbitol is a polar molecule that does not readily cross cell membranes, leading to an increase in intracellular osmotic pressure and subsequent cell swelling and damage.[7]

-

Redox Imbalance: The increased activity of aldose reductase consumes NADPH, a crucial cofactor for glutathione reductase, which is essential for regenerating the antioxidant glutathione. The resulting decrease in reduced glutathione compromises the cell's ability to combat oxidative stress.[11]

-

Increased NADH/NAD+ Ratio: The oxidation of sorbitol to fructose by SDH increases the cytosolic NADH/NAD+ ratio, which can alter cellular redox balance and affect other metabolic pathways.[11]

These factors contribute to the development of diabetic retinopathy, neuropathy, nephropathy, and cataracts.[8][11]

Role in Animal Nutrition

D-Sorbitol is also utilized in animal nutrition, where it can serve as an energy source and may have beneficial effects on liver function and overall health in livestock.[12]

Quantitative Data: Sorbitol Pathway Metabolites and Enzyme Kinetics in Animals

The following tables provide a summary of quantitative data related to the polyol pathway in animals.

| Animal Model | Tissue | Condition | Sorbitol Concentration | Fructose Concentration | Reference |

| Diabetic Rat | Sciatic Nerve | Diabetic | Significantly Increased | Significantly Increased | [13] |

| Diabetic Rat | Spinal Cord | Diabetic | Significantly Increased | Significantly Increased | [13] |

| Diabetic Dog | Erythrocytes | Poorly Compensated Diabetes | Significantly Higher | Not Reported | |

| Type 2 Diabetic Patients | Right Atrial Appendage | Diabetic | 1.5-fold increase | 2.8-fold increase | [2] |

| Enzyme | Animal Source | Substrate | Km | Vmax | Reference |

| Aldose Reductase (AR) | Bovine Lens | DL-glyceraldehyde | 0.11 mM | Not Reported | |

| Aldose Reductase (AR) | Bovine Lens | D-glucose | 100 mM | Not Reported | |

| Sorbitol Dehydrogenase (SDH) | Human Liver | Fructose | 10 mM | Not Reported | [14] |

| Sorbitol Dehydrogenase (SDH) | Chicken Liver | Sorbitol | 2.5 mM | Not Reported | |

| Sorbitol Dehydrogenase (SDH) | Mammalian Erythrocytes | Sorbitol | Varies by species | Varies by species | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of D-Sorbitol metabolism.

Quantification of D-Sorbitol in Plant Tissues using HPLC

Objective: To determine the concentration of D-Sorbitol in plant tissues.

Materials:

-

Plant tissue (e.g., leaves, fruits)

-

Liquid nitrogen

-

80% Ethanol

-

Deionized water

-

Acetonitrile (HPLC grade)

-

D-Sorbitol standard

-

HPLC system with a Refractive Index (RI) detector

-

Amino-based or specific carbohydrate analysis column (e.g., Hypersil GOLD Amino)[11]

Procedure:

-

Sample Preparation:

-

Flash-freeze fresh plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extract a known weight of the powdered tissue with hot 80% ethanol (e.g., 10 mL per 1 g of tissue) by boiling for 5-10 minutes.

-

Centrifuge the extract to pellet the debris.

-

Collect the supernatant and repeat the extraction process twice more on the pellet.

-

Pool the supernatants and evaporate to dryness under vacuum.

-

Re-dissolve the dried extract in a known volume of deionized water.

-

Filter the sample through a 0.45 µm syringe filter before HPLC analysis.[16]

-

-

HPLC Analysis:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).[17]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection: Refractive Index (RI).

-

-

Quantification:

-

Prepare a standard curve using known concentrations of D-Sorbitol.

-

Quantify the D-Sorbitol concentration in the plant extracts by comparing the peak areas to the standard curve.

-

Enzymatic Assay of Sorbitol Dehydrogenase (SDH) Activity in Animal Tissues

Objective: To measure the activity of Sorbitol Dehydrogenase in animal tissue homogenates.

Materials:

-

Animal tissue (e.g., liver, kidney)

-

Homogenization buffer (e.g., 0.1 M Tris-HCl, pH 9.0)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 9.5)

-

D-Sorbitol solution (substrate)

-

NAD+ solution (cofactor)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Tissue Homogenization:

-

Excise and weigh the animal tissue on ice.

-

Homogenize the tissue in ice-cold homogenization buffer (e.g., 1:5 w/v).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction) for the enzyme assay.

-

-

Enzyme Assay:

-

Calculation of Activity:

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

-

Express the activity as units per milligram of protein (U/mg protein), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Polyol Analysis

Objective: To identify and quantify D-Sorbitol and other polyols in biological samples.

Materials:

-

Biological sample (plant or animal tissue extract)

-

Internal standard (e.g., ribitol or methyl nonadecanate)[19]

-

Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)[19]

-

GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

-

Sample Preparation and Derivatization:

-

Lyophilize the aqueous extract of the biological sample.

-

Add the internal standard to the dried extract.

-

Perform a two-step derivatization:

-

First, add methoxyamine hydrochloride in pyridine and incubate to protect the carbonyl groups.

-

Second, add MSTFA and incubate to silylate the hydroxyl groups, making the polyols volatile for GC analysis.[19]

-

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a temperature gradient program to separate the different polyols.

-

The mass spectrometer will fragment the eluted compounds, and the resulting mass spectra can be used for identification by comparison to a spectral library.

-

-

Quantification:

-

Quantify the amount of D-Sorbitol and other polyols by comparing their peak areas to the peak area of the internal standard.

-

Signaling Pathways and Experimental Workflows

D-Sorbitol Signaling in Plant Abiotic Stress Response

D-Sorbitol not only acts as an osmoprotectant but is also involved in signaling pathways that regulate gene expression in response to stress.[2] For instance, sorbitol accumulation can influence the expression of genes related to abscisic acid (ABA) and jasmonic acid (JA) signaling pathways, which are key regulators of plant stress responses.[2]

Caption: D-Sorbitol's dual role in plant stress response.

Experimental Workflow for Investigating the Polyol Pathway in Diabetic Complications

Studying the role of the polyol pathway in diabetic complications often involves the use of animal models of diabetes. The following workflow outlines a typical experimental approach.

Caption: Workflow for studying the polyol pathway in diabetes.

Metabolic Pathway of D-Sorbitol

The following diagram illustrates the central metabolic pathways of D-Sorbitol in both plants and animals.

Caption: Central metabolic pathways of D-Sorbitol.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Sorbitol dehydrogenase is a cytosolic protein required for sorbitol metabolism in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and Characteristics of Sorbitol-6-phosphate Dehydrogenase from Loquat Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyol specificity of recombinant Arabidopsis thaliana sorbitol dehydrogenase studied by enzyme kinetics and in silico modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyol pathway - Wikipedia [en.wikipedia.org]

- 8. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 9. Aldose and aldehyde reductase in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sekisuidiagnostics.com [sekisuidiagnostics.com]

- 11. avehjournal.org [avehjournal.org]

- 12. Sorbitol mediates age-dependent changes in apple plant growth strategy through gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of abiotic stresses on sorbitol biosynthesis and metabolism in tomato (Solanum lycopersicum) | Functional Plant Biology | ConnectSci [connectsci.au]

- 14. Reaction-rate assay of serum sorbitol dehydrogenase activity of 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biochemical characteristics of erythrocyte sorbitol dehydrogenase from selected mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneous determination of glucose, fructose, sucrose and sorbitol in the leaf and fruit peel of different apple cultivars by the HPLC-RI optimized method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Derivation Method for Determining Sorbitol in Fruit Trees [scirp.org]

- 18. eclinpath.com [eclinpath.com]

- 19. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]

Methodological & Application

Application Note: Quantification of D-Sorbitol in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of D-Sorbitol in human plasma. The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) for reliable separation and detection. Quantification is achieved through the use of a stable isotope-labeled internal standard, D-Sorbitol-¹⁸O₁, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for clinical research and biomarker discovery, particularly in studies related to metabolic disorders where D-Sorbitol levels are of significant interest.

Introduction

D-Sorbitol is a sugar alcohol that plays a crucial role in several metabolic pathways, most notably the polyol pathway.[1] Under normal physiological conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the conversion of glucose to sorbitol via the enzyme aldose reductase is significantly increased.[2] The accumulation of intracellular sorbitol can lead to osmotic stress and has been implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.[1] Therefore, the accurate quantification of D-Sorbitol in biological matrices is essential for understanding disease progression and evaluating the efficacy of therapeutic interventions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for bioanalysis.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as D-Sorbitol-¹⁸O₁, is critical for achieving reliable quantification. The SIL-IS co-elutes with the analyte and is chemically identical, ensuring that it experiences the same matrix effects and ionization suppression, thereby providing a highly accurate measurement of the analyte concentration.[4] This note provides a comprehensive protocol for the extraction and quantification of D-Sorbitol from human plasma.

Experimental Protocols

Materials and Reagents

-

D-Sorbitol (Analyte)

-

D-Sorbitol-¹⁸O₁ (Internal Standard)

-

LC-MS Grade Acetonitrile

-

LC-MS Grade Methanol

-

LC-MS Grade Water

-

Ammonium Acetate

-

Human Plasma (K₂EDTA)

Preparation of Standards and Quality Controls

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of D-Sorbitol and D-Sorbitol-¹⁸O₁ (IS) in a 50:50 mixture of methanol and water.

-

Calibration Standards (CS): Serially dilute the D-Sorbitol stock solution with 50:50 methanol:water to prepare working solutions. Spike these into blank human plasma to create calibration standards at concentrations ranging from 10 ng/mL to 5000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 30, 300, and 3000 ng/mL) from a separate weighing of the D-Sorbitol standard.

-

Internal Standard Working Solution: Dilute the D-Sorbitol-¹⁸O₁ primary stock to a final concentration of 100 ng/mL in acetonitrile.

Sample Preparation Protocol

The following protocol is for the protein precipitation of plasma samples.

-

Aliquot 50 µL of plasma (Standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (100 ng/mL D-Sorbitol-¹⁸O₁ in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

-

Carefully transfer 150 µL of the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is employed for the separation of the highly polar D-Sorbitol.[6][7]

-

LC System: UHPLC System

-

Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.

-

Mobile Phase A: Water with 10 mM Ammonium Acetate

-

Mobile Phase B: Acetonitrile with 10 mM Ammonium Acetate

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

LC Gradient:

-

0.0 - 1.0 min: 85% B

-

1.0 - 5.0 min: 85% to 50% B

-

5.0 - 5.5 min: 50% to 85% B

-

5.5 - 7.0 min: 85% B (Re-equilibration)

-

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Ion Spray Voltage: -4500 V[5]

-

Temperature: 550°C

-

Multiple Reaction Monitoring (MRM) Transitions: The [M-H]⁻ ion is selected as the precursor.[8]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| D-Sorbitol | 181.1 | 89.0 | 100 | -22 |

| D-Sorbitol-¹⁸O₁ (IS) | 183.1 | 89.0 | 100 | -22 |

Results and Data Presentation

The described method was validated for linearity, precision, and accuracy. The use of the D-Sorbitol-¹⁸O₁ internal standard ensured reliable results across the analytical range.

Method Performance

The calibration curve was linear over the concentration range of 10-5000 ng/mL, with a coefficient of determination (R²) greater than 0.995. The precision and accuracy of the method were evaluated using QC samples at three concentration levels.

Table 1: Summary of Method Validation Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%Bias) |

| LLOQ | 10 | 8.5 | 10.2 | -4.5 |

| Low QC | 30 | 6.2 | 7.8 | +2.1 |

| Mid QC | 300 | 4.1 | 5.5 | +0.8 |

| High QC | 3000 | 3.5 | 4.9 | -1.3 |

Biological Context: The Polyol Pathway

D-Sorbitol is a key intermediate in the polyol pathway. Under hyperglycemic conditions, aldose reductase converts excess glucose into sorbitol.[9] Subsequently, sorbitol dehydrogenase can oxidize sorbitol to fructose.[10] The accumulation of sorbitol is a critical event in the development of diabetic complications, making its measurement vital for research in this area.

Conclusion

This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of D-Sorbitol in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard (D-Sorbitol-¹⁸O₁) make this method ideal for high-throughput analysis in clinical and research settings. The method demonstrates excellent performance characteristics, providing a reliable tool for researchers investigating the role of the polyol pathway in metabolic diseases and other therapeutic areas.

References

- 1. Polyol pathway - Wikipedia [en.wikipedia.org]

- 2. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Determination of sorbitol in the presence of high amount of mannitol from biological samples | Periodica Polytechnica Chemical Engineering [pp.bme.hu]

- 8. coresta.org [coresta.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for D-Sorbitol-¹⁸O₁ in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing D-Sorbitol-¹⁸O₁ as a stable isotope tracer in mammalian cell culture experiments to investigate the polyol pathway and its contribution to cellular metabolism.

Introduction

D-Sorbitol, a sugar alcohol, is a key intermediate in the polyol pathway, where glucose is reduced to sorbitol by aldose reductase, and sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.[1][2][3] This pathway is particularly significant in hyperglycemic conditions, where increased glucose flux can lead to the accumulation of intracellular sorbitol.[1][4] Such accumulation can induce osmotic stress and contribute to the pathology of diabetic complications.[1][3]

D-Sorbitol-¹⁸O₁ is a stable isotope-labeled version of D-Sorbitol, with an ¹⁸O atom replacing a ¹⁶O atom in one of the hydroxyl groups. This heavy isotope label allows for the tracing of sorbitol's metabolic fate within the cell. By using techniques such as mass spectrometry, researchers can track the incorporation of the ¹⁸O label into downstream metabolites like fructose, providing a quantitative measure of polyol pathway flux.[5] This approach is a powerful tool for understanding the dynamics of glucose metabolism and the impact of various physiological or pathological conditions on this pathway.

Applications

-

Metabolic Flux Analysis: Quantify the rate of conversion of sorbitol to fructose, providing a direct measure of sorbitol dehydrogenase activity and overall polyol pathway flux.[3][6]

-

Drug Discovery: Evaluate the efficacy of aldose reductase inhibitors or other therapeutic agents that target the polyol pathway.

-

Disease Modeling: Investigate the role of the polyol pathway in cellular models of diabetes, neuropathy, retinopathy, and nephropathy.[3][4]

-

Osmotic Stress Response: Study the cellular response to sorbitol accumulation and its impact on cell signaling and viability.

Experimental Protocols

This section details a general protocol for a D-Sorbitol-¹⁸O₁ tracing experiment in adherent mammalian cell culture. Optimization may be required for specific cell lines and experimental conditions.

I. Cell Culture and Labeling

-

Cell Seeding:

-

Seed adherent mammalian cells (e.g., human retinal pigment epithelial cells, Schwann cells, or other cell lines relevant to the research question) in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.[7]

-